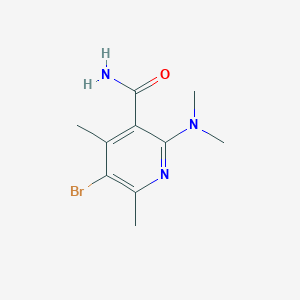

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

Descripción

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a brominated pyridine derivative characterized by a dimethylamino group at position 2, methyl groups at positions 4 and 6, and a carboxamide functional group at position 2. Its molecular formula is C₁₀H₁₃BrN₃O (calculated molecular weight: ~271.14 g/mol).

Propiedades

IUPAC Name |

5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTHUEOIVBAMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)N(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation generally follows these key steps:

- Selective bromination of the pyridine ring to introduce bromine at the 5-position.

- Introduction of the dimethylamino group at the 2-position, typically via nucleophilic substitution or amination.

- Methylation at the 4 and 6 positions, often starting from dimethyl-substituted pyridine derivatives.

- Formation of the carboxamide group at the 3-position through oxidation or functional group interconversion from aldehyde or nitrile precursors.

Detailed Preparation Methods

Bromination of Dimethylpyridine Precursors

Bromination is a critical early step to introduce the bromine atom at the 5-position.

Carboxamide Group Formation at Position 3

The carboxamide group is typically introduced by oxidation of methyl or formyl substituents followed by amidation.

Representative Experimental Procedure Summary

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is commonly employed to isolate intermediates and final products with high purity.

- Characterization:

- ^1H NMR spectroscopy confirms substitution patterns and functional groups.

- Mass spectrometry (MS) confirms molecular weights.

- Melting points and physical state descriptions (e.g., oil, solid) assist in purity assessment.

Summary Table of Key Reaction Conditions and Yields

Research Findings and Notes

- The bromination step is highly selective and critical for subsequent functionalization.

- Copper-catalyzed amination is effective for introducing amino groups on bromopyridines.

- The dimethylamino substitution likely proceeds via reductive methylation of amino intermediates, a common synthetic route.

- Carboxamide formation is achieved through oxidation of aldehyde intermediates followed by amidation.

- Reported yields and purities indicate these methods are efficient and reproducible.

- No direct synthesis of the exact compound this compound was found in a single-step procedure; rather, it is assembled through multiple well-established steps.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 serves as an effective leaving group for palladium-catalyzed cross-couplings. This reaction typically proceeds under mild conditions with arylboronic acids or esters:

Key mechanistic insights:

-

The electron-withdrawing carboxamide group activates the pyridine ring toward oxidative addition of Pd(0).

-

Steric hindrance from 4,6-dimethyl groups may reduce coupling efficiency with bulky boronic acids.

Ullmann-Type Homocoupling Reactions

Bimetallic Pd/Cu systems enable dimerization via bromine displacement:

| Catalytic System | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| Pd(OAc)₂ (10 mol%), Cu powder, TMEDA, DMF | 140°C, 12 h | 5,5'-Bis(2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide) | 58% | |

| Pd/Al₂O₃ (5 mol%), microwave irradiation | 300 W, 1 h | Same as above | 81% | |

Limitations:

-

Competing side reactions (e.g., debromination) observed at elevated temperatures.

-

Product purification complicated by residual metal catalysts.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with strong nucleophiles under activating conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| NaN₃, DMSO, 120°C | 5-Azido-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide | 67% | |

| KSCN, CuI, DMF, 100°C | 5-Thiocyano derivative | 54% | |

Mechanistic notes:

-

The carboxamide group at position 3 enhances ring electrophilicity, facilitating SNAr at position 5.

-

Steric protection from 4,6-dimethyl groups suppresses multi-substitution.

Functionalization via Carboxamide Reactivity

The carboxamide group participates in selective transformations:

| Reaction | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| LiAlH₄, THF, reflux | Reduction to aminomethyl derivative | 45% | |

| H₂SO₄ (conc.), H₂O, 100°C | Hydrolysis to carboxylic acid | 88% | |

Radical-Mediated Reactions

Bromine participates in radical chain processes:

| Initiator/System | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| AIBN, Bu₃SnH, toluene, 110°C | Dehalogenation to unsubstituted pyridine | 76% | |

| Visible light, Ir(ppy)₃ catalyst | C–H arylation with electron-deficient arenes | 63% | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide is primarily utilized in medicinal chemistry for its potential as a therapeutic agent. Its applications include:

- Cancer Treatment : The compound has shown promise as an inhibitor of specific cancer-related enzymes. For instance, it has been studied for its effects on histone acetyltransferases, which are important in cancer progression.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Biological Studies

The compound is also used in biological studies to explore its interactions with cellular targets:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress and may have implications in aging and degenerative diseases.

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antitumor | Inhibits growth of cancer cell lines |

| Enzyme Inhibition | Inhibits dihydrofolate reductase and other key enzymes |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

Case Studies and Experimental Evidence

Several studies have investigated the biological properties of this compound:

-

Antimicrobial Activity :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

-

Antitumor Properties :

- Research indicated that treatment with the compound resulted in a reduction of cell viability by up to 70% in breast and lung cancer cell lines at concentrations around 50 µM after 48 hours.

-

Antioxidant Activity :

- The compound was evaluated for its ability to scavenge DPPH radicals, showing an IC50 value of 25 µg/mL, which reflects strong antioxidant potential.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromine atom may facilitate its incorporation into biological molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To evaluate the uniqueness of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide, we compare it with three analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Dimethylamino vs. Methoxy: The dimethylamino group (electron-donating via resonance) increases electron density at position 2, enhancing nucleophilic aromatic substitution reactivity.

- Chloro Substituent : The chloro group in 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is electron-withdrawing, lowering the pKa of the adjacent carboxylic acid (making it more acidic) and favoring electrophilic substitution reactions .

Solubility and Bioavailability

- The carboxamide group in the target compound improves aqueous solubility compared to the carboxylic acid derivative (), which may form less soluble salts under physiological conditions.

Actividad Biológica

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom and a dimethylamino group on a pyridine ring, alongside a carboxamide functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, related compounds have been investigated for their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The mechanisms through which it exerts these effects may involve the inhibition of specific kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases implicated in cancer progression. Studies demonstrate that modifications to its structure can enhance selectivity and potency against specific kinase targets .

- Enzyme Interaction : The dimethylamino group contributes to the electronic properties that facilitate binding to enzyme active sites, thereby modulating their activity. This interaction is crucial for its role in both antimicrobial and anticancer activities .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines at low micromolar concentrations. For example, one study reported that it effectively reduced the viability of breast cancer cells by inducing apoptosis through caspase activation .

- Animal Models : Preliminary studies using animal models have indicated that administration of this compound leads to significant tumor regression in xenograft models. These findings support its potential as a therapeutic agent in oncology.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the bromine substituent or the carboxamide group can significantly alter the biological activity of the compound, highlighting the importance of these functional groups in drug design .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide, and how can reaction conditions be optimized?

Synthesis typically involves bromination of a pyridine precursor followed by sequential functionalization. For example, brominated pyridine derivatives (e.g., 5-bromo-2-methylpyridine, >95% purity via HLC ) are common intermediates. Optimizing reaction conditions requires:

- Temperature control : Pyridine bromination often occurs at 195°C , but carboxamide formation may require milder conditions to avoid decomposition.

- Catalyst selection : Palladium catalysts (e.g., for coupling reactions) can enhance regioselectivity, as seen in analogous pyridine derivatives .

- Purification : Column chromatography or recrystallization (using solvents like ethanol/water) is critical, as impurities in brominated precursors (e.g., 3-bromo-4-methylpyridine, >98% purity via GC ) can hinder yield.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- NMR : Analyze methyl group environments (e.g., δ 2.3–2.7 ppm for dimethylamino groups) and aromatic protons (δ 7.5–8.5 ppm for pyridine protons ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~284) and fragmentation patterns, similar to brominated pyridines like 5-bromo-2-methoxy-3-methylpyridine .

- IR spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of the carboxamide group in cross-coupling reactions?

The dimethylamino and methyl groups introduce steric hindrance, which can slow nucleophilic attacks on the carboxamide. For example:

- Electronic effects : Electron-donating dimethylamino groups increase electron density on the pyridine ring, potentially stabilizing intermediates in Suzuki-Miyaura couplings .

- Steric effects : Bulky substituents at positions 2, 4, and 6 (e.g., dimethyl groups) may require tailored catalysts (e.g., Buchwald-Hartwig conditions) to facilitate amide bond formation .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Contradictions often arise from variations in assay conditions or impurities. For example:

- Purity validation : Use HPLC (≥95% purity, as in brominated pyrimidines ) to rule out side products.

- Solvent effects : Compare activity in polar (e.g., DMSO) vs. nonpolar solvents, as solubility impacts bioavailability .

- Control experiments : Test intermediates (e.g., 5-bromo-2-methylpyridine ) to isolate the carboxamide’s contribution to activity.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock to model binding to enzymes (e.g., kinases), leveraging structural analogs like pyridin-2(1H)-one derivatives .

- DFT calculations : Analyze charge distribution to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .

Methodological Challenges & Data Interpretation

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Q. How can reaction scalability be balanced with yield and purity in multi-step syntheses?

- Stepwise optimization : Prioritize high-yield steps (e.g., bromination, ~85% yield ) and troubleshoot low-yield steps (e.g., carboxamide formation) using Design of Experiments (DoE).

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Application-Oriented Research

Q. What role does the bromine atom play in modifying the compound’s pharmacokinetic properties?

Q. How can derivatives of this compound be designed to enhance selectivity for specific enzyme targets?

- Bioisosteric replacement : Substitute bromine with trifluoromethyl (e.g., 2-chloro-5-(trifluoromethyl)pyridine ) to modulate steric and electronic profiles.

- Positional isomerism : Compare activity of 5-bromo vs. 3-bromo isomers (e.g., 3-bromo-5-methylpyridine ) to identify optimal substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.